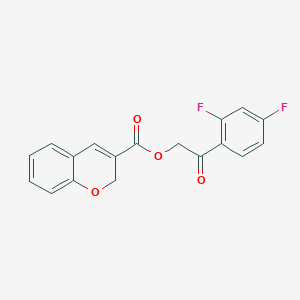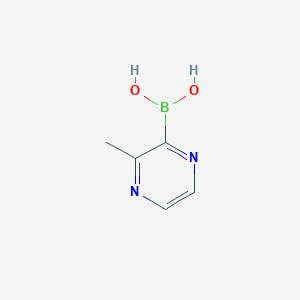
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate is a chemical compound that features a cyclopentyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methanesulfonate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the Boc-protected amino cyclopentyl compound with methanesulfonyl chloride (MsCl) in the presence of a base to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate ester group can be displaced by nucleophiles, leading to the formation of new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a variety of substituted cyclopentyl compounds, while deprotection reactions yield the free amino compound.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate involves its reactivity as a methanesulfonate ester and a Boc-protected amine. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1R,2R)-2-amino-cyclopentyl methanesulfonate: Similar structure but lacks the Boc protecting group.
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl chloride: Similar structure but with a chloride group instead of a methanesulfonate ester.
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
Uniqueness
Rel-(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl methanesulfonate is unique due to the combination of the Boc-protected amino group and the methanesulfonate ester. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H21NO5S |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] methanesulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-8-6-5-7-9(8)17-18(4,14)15/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 |
InChI-Schlüssel |
CYJWINQCCGOQNP-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1OS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC1OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)

![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)
![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)



![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)


![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)
